Benzyl Isothiocyanate-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:

Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)

Solvent: Dimethylformamide or similar polar aprotic solvent

Temperature: Room temperature to moderate heating (25-50°C)

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle bulk quantities of reactants

Continuous flow systems: For efficient and consistent production

Purification steps: Including distillation and crystallization to ensure high purity of the final product

Análisis De Reacciones Químicas

Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides and sulfones

Reduction: Can be reduced to form corresponding amines

Substitution: Reacts with nucleophiles to form thioureas and other derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products:

Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7

Reduction: Benzylamine-d7

Substitution: Thiourea derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Benzyl isothiocyanate has garnered attention for its antimicrobial properties, particularly as a potential alternative to traditional antibiotics. Recent studies have highlighted its effectiveness against various pathogens.

Case Study: BITC as an Antibiotic Alternative

A comparative study evaluated the antimicrobial activity of BITC against Pseudomonas aeruginosa using mouse models. The results indicated that BITC exhibited comparable or superior antimicrobial effects compared to gentamycin sulfate, a commonly used antibiotic. Furthermore, BITC demonstrated lower immune cell infiltration, suggesting a reduced inflammatory response, which is crucial in treating infections without exacerbating tissue damage .

Table 1: Antimicrobial Activity of Benzyl Isothiocyanate

| Pathogen | Comparison Agent | Efficacy | Observations |

|---|---|---|---|

| Pseudomonas aeruginosa | Gentamycin sulfate | Comparable | Lower immune cell infiltration |

| Staphylococcus aureus | Ceftiofur hydrochloride | Superior | Effective in reducing bacterial load |

Cancer Research Applications

Benzyl isothiocyanate has been extensively studied for its anticancer properties. It induces apoptosis in various cancer cell lines and has shown promise in inhibiting tumor growth.

Case Study: BITC in Canine Mammary Carcinoma

In vitro studies on canine mammary carcinoma cell lines revealed that BITC significantly inhibited cell growth and induced apoptosis. The mechanisms involved include the downregulation of cyclin B1 and Cdk1, which are critical regulators of the cell cycle. In vivo experiments demonstrated that BITC treatment resulted in reduced tumor growth in nude mice models .

Table 2: Effects of Benzyl Isothiocyanate on Cancer Cells

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Canine Mammary Carcinoma | Induces apoptosis | Reduced tumor growth |

| Human Glioblastoma | Activates caspases | Decreased viability |

| Hepatocellular Carcinoma | Inhibits migration | Suppressed invasion |

Pest Control Applications

Benzyl isothiocyanate has also been explored as a natural repellent against pests, particularly ticks.

Case Study: Repellent Efficacy Against Ticks

A study assessed the repellent effects of BITC against Haemaphysalis longicornis nymphs. The results indicated that both pure and encapsulated forms of BITC significantly increased the time ticks spent away from treated surfaces compared to controls. The encapsulation method enhanced the persistence of BITC's repellent effects .

Table 3: Repellent Effects of Benzyl Isothiocyanate

| Treatment Type | Time Post-Treatment (min) | Treatment Median (s) | Negative Control Median (s) | p-Value |

|---|---|---|---|---|

| Pure Benzyl Isothiocyanate | 60 | 39.5 | 13.5 | <0.01 |

| Encapsulated BITC | 60 | 49.0 | 13.0 | <0.01 |

Mecanismo De Acción

The mechanism of action of Benzyl Isothiocyanate-d7 involves its interaction with cellular proteins and enzymes. It exerts its effects by:

Inhibiting cytochrome P450 enzymes: Reducing the metabolism of carcinogens

Inducing phase II detoxification enzymes: Enhancing the elimination of harmful substances

Modulating cell cycle regulators: Leading to cell cycle arrest and apoptosis in cancer cells

Inhibiting nuclear factor kappa B (NF-κB): Reducing inflammation and tumor progression

Comparación Con Compuestos Similares

Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties

Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterated form of benzyl isothiocyanate (BITC), a compound derived from cruciferous vegetables known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of BITC-d7, supported by diverse research findings, case studies, and data tables.

BITC-d7 is characterized by its stable isotope labeling, which facilitates its use in various scientific studies. The compound can be synthesized through the reaction of benzylamine-d7 with carbon disulfide in the presence of a base. The mechanism of action involves several pathways:

- Inhibition of Cytochrome P450 Enzymes : This reduces the metabolism of carcinogens.

- Induction of Phase II Detoxification Enzymes : Enhancing the elimination of harmful substances.

- Modulation of Cell Cycle Regulators : Leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of NF-κB : Reducing inflammation and tumor progression .

Anticancer Activity

BITC has been extensively studied for its anticancer effects across various cancer types. Notably:

- Breast Cancer : BITC inhibits epithelial-to-mesenchymal transition (EMT) in human breast cancer cells (MDA-MB-231 and MCF-7). It promotes the expression of epithelial markers like E-cadherin while downregulating mesenchymal markers such as vimentin and fibronectin. In vivo studies have shown that BITC administration can suppress tumor growth in xenograft models .

- Hepatocellular Carcinoma (HCC) : BITC has been found to inhibit viability, migration, and invasion of HCC cell lines. It induces apoptosis through caspase-dependent pathways, promoting the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins .

Table 1: Summary of BITC's Anticancer Effects

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibits EMT; upregulates E-cadherin | Suppresses tumor growth in xenografts |

| Hepatocellular Carcinoma | Induces apoptosis; modulates caspase activity | Reduces cell viability and invasion |

| Melanoma | Inhibits migration and MMP-2 activity | Reduces metastatic potential |

Antimicrobial Activity

BITC exhibits potent antimicrobial properties against various pathogens. Comparative studies have shown that BITC demonstrates comparable or superior antimicrobial activity compared to conventional antibiotics like gentamicin against Pseudomonas aeruginosa. It also reduces immune cell infiltration in infected tissues, suggesting a potential role as an alternative to antibiotics .

Table 2: Antimicrobial Efficacy of BITC

| Pathogen | BITC Concentration (μM) | Effectiveness Compared to Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | 2.08 | Comparable to gentamicin |

| Campylobacter jejuni | 0.96 | Superior to sulforaphane |

Anti-inflammatory Properties

BITC's anti-inflammatory effects are also noteworthy. It suppresses inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

- Breast Cancer Case-Control Study : A study involving over 300 breast cancer cases showed an inverse association between urinary levels of BITC and breast cancer incidence, suggesting its protective role .

- Mouse Model Study : In a comparative study using mouse models infected with Pseudomonas aeruginosa, BITC treatment resulted in significantly lower inflammation levels compared to antibiotic controls, highlighting its dual role as an antimicrobial and anti-inflammatory agent .

Propiedades

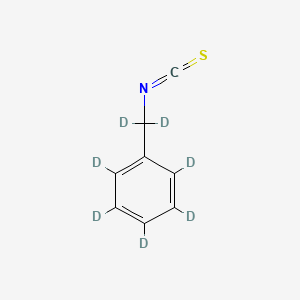

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.